molecular formula C21H26N2S B216418 4-benzyl-N-(2-phenylethyl)piperidine-1-carbothioamide

4-benzyl-N-(2-phenylethyl)piperidine-1-carbothioamide

Cat. No. B216418
M. Wt: 338.5 g/mol
InChI Key: ZCSMAIMVKPHKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-(2-phenylethyl)piperidine-1-carbothioamide, also known as BTCP, is a synthetic compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 4-benzyl-N-(2-phenylethyl)piperidine-1-carbothioamide is not fully understood. However, it is believed to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It also interacts with the dopamine and serotonin receptors, leading to its analgesic and anesthetic effects.
Biochemical and Physiological Effects:
4-benzyl-N-(2-phenylethyl)piperidine-1-carbothioamide has been shown to produce a range of biochemical and physiological effects. It has been reported to decrease the release of glutamate, an excitatory neurotransmitter, leading to its anticonvulsant effects. 4-benzyl-N-(2-phenylethyl)piperidine-1-carbothioamide has also been shown to increase the release of dopamine and serotonin, leading to its analgesic and anesthetic effects.

Advantages and Limitations for Lab Experiments

4-benzyl-N-(2-phenylethyl)piperidine-1-carbothioamide has several advantages for lab experiments. It exhibits high potency and selectivity, making it a useful tool for studying the NMDA receptor. Moreover, it has a long duration of action, allowing for sustained effects. However, the use of 4-benzyl-N-(2-phenylethyl)piperidine-1-carbothioamide in lab experiments is limited by its potential toxicity and side effects.

Future Directions

There are several future directions for the study of 4-benzyl-N-(2-phenylethyl)piperidine-1-carbothioamide. One potential area of research is the development of more selective NMDA receptor antagonists based on the structure of 4-benzyl-N-(2-phenylethyl)piperidine-1-carbothioamide. Another area of research is the investigation of the potential therapeutic applications of 4-benzyl-N-(2-phenylethyl)piperidine-1-carbothioamide in the treatment of opioid addiction and withdrawal symptoms. Moreover, the development of new delivery methods for 4-benzyl-N-(2-phenylethyl)piperidine-1-carbothioamide could improve its efficacy and reduce its potential toxicity.

Synthesis Methods

The synthesis of 4-benzyl-N-(2-phenylethyl)piperidine-1-carbothioamide involves the condensation of 2-phenylethylamine with benzyl isothiocyanate, followed by the reduction of the resulting thiourea with sodium borohydride. The final product is obtained in the form of a white crystalline powder.

Scientific Research Applications

4-benzyl-N-(2-phenylethyl)piperidine-1-carbothioamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant analgesic and anesthetic effects in animal models. 4-benzyl-N-(2-phenylethyl)piperidine-1-carbothioamide has also been shown to possess anticonvulsant and antipsychotic properties. Moreover, it has been reported to have potential applications in the treatment of opioid addiction and withdrawal symptoms.

properties

Product Name

4-benzyl-N-(2-phenylethyl)piperidine-1-carbothioamide

Molecular Formula

C21H26N2S

Molecular Weight

338.5 g/mol

IUPAC Name

4-benzyl-N-(2-phenylethyl)piperidine-1-carbothioamide

InChI

InChI=1S/C21H26N2S/c24-21(22-14-11-18-7-3-1-4-8-18)23-15-12-20(13-16-23)17-19-9-5-2-6-10-19/h1-10,20H,11-17H2,(H,22,24)

InChI Key

ZCSMAIMVKPHKME-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=S)NCCC3=CC=CC=C3

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=S)NCCC3=CC=CC=C3

Origin of Product

United States

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